3-(2-Chloro-5-nitrobenzoyl)pyridine
Description
3-(2-Chloro-5-nitrobenzoyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 3-position with a benzoyl group bearing chloro and nitro substituents at the 2- and 5-positions, respectively. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The nitro group acts as a strong electron-withdrawing moiety, enhancing reactivity in nucleophilic substitution or reduction reactions, while the chloro substituent contributes to lipophilicity and metabolic stability .
Properties
Molecular Formula |
C12H7ClN2O3 |
|---|---|
Molecular Weight |
262.65 g/mol |
IUPAC Name |
(2-chloro-5-nitrophenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C12H7ClN2O3/c13-11-4-3-9(15(17)18)6-10(11)12(16)8-2-1-5-14-7-8/h1-7H |
InChI Key |
CACYUYJENBFFOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Chlorothio)pyridine-3-carbonyl chloride (CAS: 156896-55-8)
- Structural Differences : Replaces the benzoyl group with a chlorothio (-SCl) substituent directly on the pyridine ring.
- Properties :
- Molecular Weight: 208.06 g/mol (vs. ~266.62 g/mol for 3-(2-Chloro-5-nitrobenzoyl)pyridine).
- Reactivity: The chlorothio group enhances electrophilicity, making it reactive toward nucleophiles like amines or alcohols.
- Applications : Likely used as a thiourea or thioether precursor, differing from the benzoyl-containing target compound’s role in drug design .
2-Chloro-5-methyl-3-nitropyridine (CAS: 23056-40-8)
- Structural Differences : Features a methyl group at the 5-position and nitro at the 3-position on the pyridine ring, lacking the benzoyl moiety.
- Properties :
- Molecular Weight: 172.57 g/mol.
- Electronic Effects: The methyl group provides electron-donating effects, contrasting with the electron-withdrawing benzoyl group in the target compound.
- Applications : Used in the synthesis of herbicides or fungicides due to its compact structure and nitro functionality .
2-Chloro-5-(3-phenoxybenzoyl)pyridine (CAS: 1187169-23-8)
- Structural Differences: Substitutes the nitro group with a phenoxybenzoyl group, introducing bulkier aromatic substituents.
- Properties: Molecular Weight: ~349.8 g/mol.
- Applications : May serve as a kinase inhibitor or pesticide intermediate, leveraging its extended π-system for target interactions .
3-Chloro-2-hydrazino-5-nitropyridine
- Structural Differences: Incorporates a hydrazino (-NH-NH2) group at the 2-position and nitro at the 5-position.
- Properties: Reactivity: The hydrazino group enables condensation reactions (e.g., formation of hydrazones), unlike the benzoyl-linked target compound. Bioactivity: Potential use in antitubercular or antiviral agents due to nitro and hydrazine motifs .
2-Chloro-3-cyano-5-phenylpyridine (CAS: 10177-10-3)
- Structural Differences: Replaces the nitrobenzoyl group with cyano (-CN) and phenyl substituents.
- Properties: Electronic Effects: The cyano group is a strong electron-withdrawing substituent, similar to nitro, but with reduced redox activity. Applications: Likely employed in materials science or as a ligand in catalysis due to its rigid aromatic framework .
Comparative Analysis Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Applications |
|---|---|---|---|---|
| This compound | C₁₂H₆ClN₂O₃ | ~266.62 | 2-Chloro-5-nitrobenzoyl | Pharmaceutical intermediates |
| 2-(Chlorothio)pyridine-3-carbonyl chloride | C₆H₃Cl₂NOS | 208.06 | Chlorothio, carbonyl chloride | Thiourea/thioether synthesis |
| 2-Chloro-5-methyl-3-nitropyridine | C₆H₅ClN₂O₂ | 172.57 | Methyl, nitro | Agrochemicals |
| 2-Chloro-5-(3-phenoxybenzoyl)pyridine | C₁₉H₁₃ClN₂O₂ | ~349.80 | Phenoxybenzoyl | Kinase inhibitors |
| 3-Chloro-2-hydrazino-5-nitropyridine | C₅H₄ClN₅O₂ | 201.57 | Hydrazino, nitro | Antimicrobial agents |
| 2-Chloro-3-cyano-5-phenylpyridine | C₁₂H₇ClN₂ | 214.65 | Cyano, phenyl | Catalysis/materials |
Key Research Findings
- Electronic Effects : Nitro and chloro substituents in this compound enhance electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites (e.g., LSD1 inhibitors in ).
- Steric Considerations: Bulkier substituents (e.g., phenoxybenzoyl in ) reduce enzymatic inhibition potency compared to the target compound’s optimized structure.
Q & A
Q. What are the established synthetic routes for preparing 3-(2-Chloro-5-nitrobenzoyl)pyridine?
The synthesis typically involves a multi-step approach:
- Step 1 : Nitration of 2-chlorobenzoyl chloride to introduce the nitro group at the 5-position, leveraging the meta-directing nature of the chloro substituent .
- Step 2 : Coupling the nitro-substituted benzoyl chloride with pyridine via Friedel-Crafts acylation or nucleophilic aromatic substitution, using Lewis acid catalysts (e.g., AlCl₃) to activate the carbonyl .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended for isolating the final product.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–9.0 ppm) and the pyridine ring’s deshielded protons. The carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Strong absorption bands for C=O (~1680 cm⁻¹) and NO₂ (~1520 and 1350 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (ESI or EI) validates the molecular ion ([M+H]⁺) and fragmentation patterns.
Q. How should researchers handle safety concerns during synthesis?
- Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection. The compound’s nitro group may pose explosive risks under high heat .
- Waste Disposal : Segregate halogenated and nitro-containing waste, adhering to EPA guidelines for hazardous organic compounds .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration be addressed?
- Mechanistic Insight : The chloro substituent at position 2 directs nitration to position 5 via resonance stabilization. Computational studies (DFT) predict electron density distribution, guiding reaction optimization .
- Experimental Validation : Monitor reaction progress using TLC with UV detection. If competing products arise (e.g., para-nitration), adjust reaction temperature (0–5°C) or use mixed acid systems (HNO₃/H₂SO₄) for better control .
Q. What computational strategies predict the compound’s reactivity in medicinal chemistry applications?
- Molecular Docking : Use software like MOE or AutoDock to model interactions with biological targets (e.g., enzymes implicated in inflammation). The nitro group’s electron-withdrawing effects enhance binding affinity in hydrophobic pockets .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attacks, aiding derivative design .
Q. How to resolve discrepancies between elemental analysis and spectroscopic purity data?
- Cross-Validation : Combine HPLC (C18 column, acetonitrile/water mobile phase) with Karl Fischer titration to assess water content, which may skew elemental analysis .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 14 days) to identify decomposition products interfering with measurements .
Q. What role do substituents play in modulating biological activity?
- Nitro Group : Enhances electron-deficient character, improving interactions with redox-active enzymes (e.g., nitroreductases in antibacterial agents) .
- Chloro Substituent : Increases lipophilicity, facilitating membrane permeability in cellular assays. Comparative studies with fluoro analogs reveal trade-offs between potency and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
